L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]-
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Overview
Description
L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]- is a dipeptide composed of L-alanine and L-proline. This compound is known for its role in various biochemical and physiological processes, particularly in the study of dipeptide metabolism and cell uptake mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]- typically involves the coupling of L-alanine and L-proline through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process often includes purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired dipeptide .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the dipeptide, while reduction can produce reduced forms of the compound .
Scientific Research Applications
L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]- has several scientific research applications, including:
Chemistry: Used in physicochemical studies to evaluate dipeptide separation technologies.
Biology: Studied for its role in cell uptake mechanisms and dipeptide metabolism.
Medicine: Investigated for its potential benefits in cell growth supplementation and as a model compound in enzymatic studies.
Industry: Utilized in the development of peptide-based products and technologies
Mechanism of Action
The mechanism of action of L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]- involves its interaction with specific molecular targets and pathways. The compound can be taken up by cells through peptide transporters and subsequently metabolized by dipeptidases. This process is crucial for understanding the metabolism and function of dipeptides in biological systems .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-proline: Another dipeptide composed of L-alanine and L-proline, similar in structure and function
N-Acetyl-L-proline: An analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE).
L-Proline, 1-acetyl-: A derivative of L-proline with an acetyl group attached.
Uniqueness
L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]- is unique due to its specific sequence of amino acids and its role in studying dipeptide metabolism and cell uptake mechanisms. Its structure allows for detailed investigation of peptide interactions and enzymatic processes, making it a valuable compound in scientific research .
Properties
CAS No. |
61430-07-7 |
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Molecular Formula |
C14H24N4O5 |
Molecular Weight |
328.36 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H24N4O5/c1-7(15)11(19)16-8(2)12(20)17-9(3)13(21)18-6-4-5-10(18)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,19)(H,17,20)(H,22,23)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
IZXURCUWTGEUAM-XKNYDFJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N |
Origin of Product |
United States |
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